molecular formula C12H20ClN5 B15110758 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15110758
M. Wt: 269.77 g/mol
InChI Key: BBGSKONQOWNHNR-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a pyrazole-based amine hydrochloride salt. Its structure features two pyrazole rings: one substituted with ethyl and methyl groups at positions 1 and 3, respectively, and another ethyl-substituted pyrazole linked via a methylene bridge. The hydrochloride salt enhances solubility, a critical property for pharmaceutical applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-8-11(7-14-16)6-13-12-9-17(5-2)15-10(12)3;/h7-9,13H,4-6H2,1-3H3;1H

InChI Key

BBGSKONQOWNHNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole derivatives, where substituent variations significantly alter properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/R-Groups Molecular Formula Melting Point (°C) Yield (%) Key Features
Target Compound Dual ethylpyrazolyl, methyl C₁₃H₂₁ClN₆ Not reported Not reported Hydrochloride salt, enhanced solubility
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl, cyano, chloro C₂₁H₁₅ClN₆O 133–135 68 Aryl-rich, moderate lipophilicity
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine Indole-methyl, ethyl, methyl C₁₅H₁₉N₅ Not reported Not reported Bulky indole substituent
1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide Fluorophenyl-methyl, ethyl C₁₄H₁₆FN₃O Not reported Not reported Fluorine-enhanced electronic effects
Key Observations:
  • Aryl vs. Alkyl Substituents : Compounds like 3a () incorporate aryl groups (e.g., phenyl, chlorophenyl), increasing molecular weight and lipophilicity but reducing synthetic yields (~62–71%) compared to alkyl-substituted analogs. The target compound’s ethyl and methyl groups likely improve solubility and synthetic accessibility .

Physicochemical Properties

  • Melting Points : Aryl-substituted analogs (e.g., 3a–3e ) exhibit higher melting points (123–183°C) due to rigid aromatic systems, whereas alkyl-substituted compounds (e.g., the target) are expected to have lower melting points, though data is absent .
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3a , which lack ionizable groups .

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